N-(4-bromophenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine
Overview
Description
N-(4-bromophenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a bromophenyl group attached to a dihydrothiophen-3-amine moiety, which is further substituted with a sulfone group
Mechanism of Action
Target of Action
Similar compounds have been shown to exhibit antimicrobial activity , suggesting that their targets may include bacterial and fungal proteins essential for growth and survival.
Mode of Action
It is known that similar compounds interact with their targets by binding to active sites, thereby inhibiting the function of the target proteins . This interaction can lead to changes in the target’s conformation, disrupting its normal function and leading to cell death.
Biochemical Pathways
Given its potential antimicrobial activity, it may interfere with essential biochemical pathways in bacteria and fungi, such as cell wall synthesis, protein synthesis, or dna replication .
Pharmacokinetics
The lipophilic character of similar compounds suggests that they may be well-absorbed and distributed throughout the body .
Result of Action
The result of the action of N-(4-bromophenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine is likely the inhibition of growth and survival of susceptible microorganisms. By binding to and inhibiting the function of target proteins, this compound can disrupt essential processes within microbial cells, leading to cell death .
Biochemical Analysis
Cellular Effects
Preliminary studies suggest potential antimicrobial and anticancer activities .
Molecular Mechanism
It is believed to interact with biomolecules and potentially influence gene expression .
Dosage Effects in Animal Models
The effects of different dosages of N-(4-bromophenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine in animal models have not been extensively studied .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine typically involves the following steps:
Formation of the Bromophenyl Intermediate: The starting material, 4-bromoaniline, is reacted with a suitable sulfonyl chloride under basic conditions to form the corresponding sulfonamide.
Cyclization: The sulfonamide intermediate undergoes cyclization with a suitable thiol or thioether under acidic or basic conditions to form the dihydrothiophen-3-amine ring.
Oxidation: The final step involves the oxidation of the dihydrothiophen-3-amine to introduce the sulfone group, typically using an oxidizing agent such as hydrogen peroxide or a peracid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The sulfone group can be reduced to the corresponding sulfide or oxidized further to sulfonic acid derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium carbonate, or other nucleophiles in polar aprotic solvents.
Oxidation: Hydrogen peroxide, peracids, or other oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Sulfonic acid derivatives.
Reduction Products: Sulfide derivatives.
Scientific Research Applications
N-(4-bromophenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antimicrobial and anticancer properties. The compound’s ability to inhibit certain enzymes and pathways makes it a candidate for drug development.
Materials Science: The compound’s unique structural features make it useful in the development of advanced materials, such as polymers and nanomaterials.
Biological Research: It is used as a tool compound to study various biological processes and pathways, particularly those involving sulfonamide and thiophene derivatives.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine
- N-(4-fluorophenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine
- N-(4-methylphenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine
Uniqueness
N-(4-bromophenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(4-bromophenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO2S/c11-8-1-3-9(4-2-8)12-10-5-6-15(13,14)7-10/h1-6,10,12H,7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCSJQUUWJBEZEP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C=CS1(=O)=O)NC2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101185921 | |
Record name | 3-Thiophenamine, N-(4-bromophenyl)-2,3-dihydro-, 1,1-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101185921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
195372-30-6 | |
Record name | 3-Thiophenamine, N-(4-bromophenyl)-2,3-dihydro-, 1,1-dioxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=195372-30-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Thiophenamine, N-(4-bromophenyl)-2,3-dihydro-, 1,1-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101185921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.